Dibutylzinc

Description

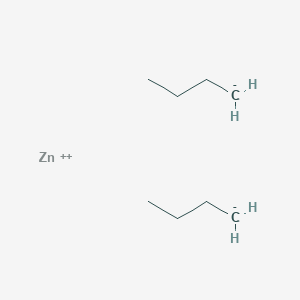

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Zn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPBQSXQJMTVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-90-0 | |

| Record name | Di-n-butylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibutylzinc: A Comprehensive Guide to Synthesis, Purification, and Mechanistic Workflows

Executive Summary

Dibutylzinc (Di-n-butylzinc, Bu2Zn ) is a highly reactive, pyrophoric organometallic reagent heavily utilized in asymmetric synthesis, polymerization catalysis, and materials science. Unlike Grignard or organolithium reagents, diorganozincs exhibit attenuated nucleophilicity, allowing for highly functional-group-tolerant and stereoselective additions to aldehydes and ketones when paired with chiral ligands.

However, the efficacy of dibutylzinc in asymmetric catalysis is strictly dependent on its purity. The presence of residual magnesium or lithium halides from the synthesis process can drastically degrade enantiomeric excess (ee) by interfering with the chiral catalyst's coordination sphere[1]. This whitepaper details the mechanistic causality, step-by-step synthesis, and advanced purification protocols required to isolate pure, salt-free dibutylzinc.

Mechanistic Pathways & Chemical Causality

The synthesis of dibutylzinc is primarily achieved through two distinct mechanistic pathways: Transmetalation and Direct Oxidative Addition .

The Transmetalation Route (Grignard Method)

The most scalable and reliable method for synthesizing higher dialkylzincs relies on the transmetalation of a zinc halide ( ZnX2 ) with a butylmagnesium halide ( BuMgX )[2]. The reaction proceeds via the formation of an intermediate organozinc halide, which is governed by the Schlenk Equilibrium :

2 BuZnX⇌Bu2Zn+ZnX2

Because the transmetalation occurs in coordinating solvents like diethyl ether, the resulting dibutylzinc is complexed with ether and contaminated with magnesium salts. To isolate the pure reagent, the equilibrium must be driven to the right. This is achieved by introducing a ligand (such as 1,4-dioxane) or utilizing a solvent-swap technique (such as toluene) that selectively precipitates the harder Lewis acid ( MgX2 ) while leaving the softer Bu2Zn in solution[3].

Caption: Schlenk equilibrium shift via 1,4-dioxane precipitation of magnesium salts.

Direct Oxidative Addition (Zinc Activation)

An alternative, salt-free approach involves the direct insertion of zinc metal into a butyl halide. Because bulk zinc dust is passivated by a layer of zinc oxide, it must be chemically activated. This is typically done using 1,2-dibromoethane and trimethylsilyl chloride (TMSCl)[4]. The 1,2-dibromoethane reacts with zinc to release ethylene gas, physically fracturing the oxide lattice, while TMSCl scavenges residual moisture. The activated Zn0 then readily undergoes oxidative addition with butyl iodide to form butylzinc iodide ( BuZnI ), which can be thermally disproportionated under vacuum to yield pure Bu2Zn .

Experimental Protocol: Synthesis via Transmetalation

The following protocol utilizes the Grignard transmetalation route coupled with a toluene solvent-swap. This method is highly favored in industrial and advanced laboratory settings because it avoids the use of dioxane (a known carcinogen) while effectively stripping away coordinating ether molecules[3].

Phase 1: Reagent Preparation and Reaction

Causality Check: Anhydrous zinc bromide ( ZnBr2 ) is preferred over zinc chloride due to its higher solubility in ethereal solvents, which ensures a homogeneous reaction mixture and prevents localized thermal spikes.

-

System Purge: Flame-dry a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel. Purge the system with ultra-high purity Argon or Nitrogen.

-

Substrate Solvation: Charge the flask with 8.6 g of anhydrous ZnBr2 . Add 100 mL of anhydrous diethyl ether. Stir and heat to a mild reflux until a homogeneous solution is achieved[3].

-

Transmetalation: Slowly add 37.5 mL of a 2.0 M ethereal solution of butylmagnesium chloride ( BuMgCl ) via the dropping funnel. Control the addition rate to maintain a gentle, self-sustaining reflux.

-

Maturation: Once the addition is complete, actively reflux the reaction mixture for an additional 3 hours to ensure complete conversion to the diorganozinc species[3].

Phase 2: The Toluene Solvent-Swap

Causality Check: Ether coordinates strongly to the zinc center, which dampens its reactivity in downstream catalytic cycles. Toluene has a boiling point of 110 °C (compared to ether's 35 °C). By distilling the mixture while continuously adding toluene, the ether is azeotropically driven off. Simultaneously, the non-polar nature of toluene forces the magnesium halide byproducts to crash out of solution as a crystalline solid[3].

-

Distillation Setup: Reconfigure the reflux condenser for downward distillation.

-

Volume Maintenance: Heat the mixture to 76 °C to begin distilling the ether. As the ether volume decreases, add anhydrous toluene dropwise via syringe to maintain a constant reaction volume[3].

-

Temperature Benchmark: Continue the distillation until the distillation head temperature reaches 113 °C. This thermal benchmark is a self-validating indicator that all diethyl ether has been successfully removed from the system[3].

-

Precipitation: Cool the mixture to 21 °C and allow it to stand undisturbed overnight. The grey slurry will lighten in color as the magnesium salts fully precipitate.

-

Filtration: Filter the mixture through a Schlenk frit under positive inert gas pressure. The resulting filtrate is a highly pure solution of dibutylzinc in toluene[3].

Caption: Step-by-step workflow for the synthesis and purification of dibutylzinc.

Advanced Purification: Vacuum Distillation

If neat (solvent-free) dibutylzinc is required, the toluene must be removed, and the product must be distilled.

Causality Check: Dibutylzinc undergoes rapid thermal decomposition at its atmospheric boiling point (~205 °C). Therefore, it must be distilled under reduced pressure[2].

-

Transfer the filtered dibutylzinc solution to a short-path vacuum distillation apparatus equipped with a Vigreux column.

-

Apply a vacuum of approximately 9 Torr (mmHg).

-

Slowly increase the oil bath temperature. The residual toluene will distill off first.

-

Collect the main fraction distilling at 81–82 °C at 9 Torr . This fraction represents pure, neat dibutylzinc[2].

-

Safety Warning: The receiver flask must be disconnected under a heavy flush of inert gas. Neat dibutylzinc is highly pyrophoric and will spontaneously ignite upon contact with atmospheric oxygen or moisture.

Quantitative Data & Physical Properties

To ensure experimental reproducibility, the following table summarizes the critical physical parameters and expected yields associated with dibutylzinc synthesis.

| Property / Parameter | Value | Reference |

| Chemical Formula | C8H18Zn | General Knowledge |

| Molecular Weight | 187.63 g/mol | General Knowledge |

| Boiling Point (Atmospheric) | ~205 °C (Subject to decomposition) | [2] |

| Boiling Point (Reduced Pressure) | 81–82 °C at 9 Torr | [2] |

| Appearance | Colorless, mobile liquid | General Knowledge |

| Reactivity Profile | Pyrophoric, highly moisture sensitive | [1] |

| Typical Yield (Grignard Route) | 78–84% | [2] |

Impact on Asymmetric Synthesis (Why Purity Matters)

The rigorous purification steps outlined above are not merely academic exercises; they are functional prerequisites for modern drug development and stereoselective synthesis.

When dibutylzinc is used in the asymmetric addition to aldehydes or imines, chiral ligands (such as aminoalcohols or SimplePhos derivatives) are employed to create a chiral pocket around the zinc center. If magnesium or lithium salts are present in the dibutylzinc reagent, these highly Lewis-acidic alkali/alkaline-earth metals will competitively bind to the chiral ligand.

As demonstrated by Charette et al., the presence of even trace amounts of magnesium salts can plummet the enantiomeric excess of an addition reaction from a pristine 96% ee down to a practically useless 27% ee [1]. Furthermore, the presence of unremoved ether can coordinate to the zinc, preventing the chiral ligand from binding effectively. Thus, the toluene solvent-swap and vacuum distillation protocols are critical to maintaining the structural integrity of the catalytic transition state.

References

- 4.3 Organic Compounds of Zinc - Thieme-connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa3h1l2mJC43ht_STWGg0GzeEELZXHYUhRPh-4K3UurpjbsO0UDwEd1fFTlhm9nGiPg1HwxG_00tlrW8y62g2Bc81EPS9kx0-i_Wc-xrI2WbIYPexSQkF1ZHzRQWlvf-NalNMIvYWOMo_VUixIcSdcs_EoC4GTRS-QsunZTlke1LNG8UCl]

- US6258967B1 - Process for the preparation of an organozinc reagent - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6TPmnL3TKx2X1q5PEA9v4Jqzr7oY_auLC9xbh6AXmW1w5cefcDexQ5HJSEZKpBMsZL6-maW00jK1dJaIe0JvxfmQi8Hr0AMfp7KsEGAFjYN2HBD8PkVS8ln6UrLdW88fshCTL5920HlS3]

- Aldrichimica Acta: Synthesis and Applications of Diorganozinc Reagents - Sigma Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETxEw8paTuhHpGm80Vg2y1KkrZ-Ozi_g7qdHBq_v-VhQZzf0lrBqq2aXCFv3bdpJT5J6tMwZYMABWc6RRWOXzVdMvdU2Z6Fc8Z_rXpdjLbDIr0wb7plg0K0OOnRhBICtQGZaMIFo75drw5u7-PM6LLf5SilMbwjsP9wX5DXOJyr_NpsNv_IgrZkYvga36cwOvAbWnWaD7eSJeUCE6oOKFRxrFYhEqb]

- Method for synthesizing an organic zinc compound - Patsnap.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqG_MwSF7W1GNVuUxsd1atzii9Ea-fBnVQdZkPKcXDIA4Lo8Pwta9sMjweeAWpMkJV3pIsB_2vuaCyry-RGvABG4pioVqGtBDwNbIYB4wjiJK_lfTqcI-sJkUWCS9jmytY9IX_qEjLFQ==]

Sources

The Chemistry and Application of Dibutylzinc: A Comprehensive Technical Guide

As a Senior Application Scientist in organometallic chemistry and drug development, I frequently encounter workflows where standard nucleophiles—such as Grignard or organolithium reagents—fail due to their aggressive, indiscriminate reactivity. In complex late-stage syntheses, we require reagents that offer surgical precision. Dibutylzinc ( Bu2Zn ) is exactly that: a highly chemoselective, functional-group-tolerant organometallic reagent.

This whitepaper provides an in-depth analysis of the physical properties, mechanistic behavior, and validated laboratory protocols for utilizing dibutylzinc in advanced synthetic applications.

Physical and Chemical Properties

Dibutylzinc is a dialkylzinc compound characterized by highly covalent carbon-zinc bonds. This covalency significantly dampens its background nucleophilicity compared to its magnesium or lithium counterparts, allowing it to tolerate sensitive functional groups (e.g., esters, nitriles, and even certain ketones) under ambient conditions [1].

To facilitate experimental design, the core quantitative properties of dibutylzinc are summarized in the table below.

| Property | Value | Causality / Impact on Workflow |

| Chemical Formula | C8H18Zn | Dictates the delivery of two butyl nucleophiles per zinc atom, though the second alkyl transfer is often significantly slower. |

| Molecular Weight | 179.62 g/mol [1] | Used for precise stoichiometric calculations in catalytic cycles. |

| CAS Number | 1119-90-0 [1] | Primary identifier for procurement and safety documentation. |

| Boiling Point | 81–82 °C at 9 Torr [2] | High boiling point under vacuum necessitates handling as a liquid or in solution rather than via gas-phase transfer. |

| Density | ~1.0 g/cm³ (Neat) ~0.73 g/cm³ (1M in Heptane) [2] | Density differentials are critical when observing phase separations during aqueous quenching. |

| Appearance | Colorless liquid | A yellow tint indicates degradation or contamination by transition metal impurities. |

| Reactivity Profile | Pyrophoric [3] | Spontaneously ignites in air; mandates strict Schlenk line or glovebox handling protocols. |

Mechanistic Insights: Chemoselectivity and Activation

The defining feature of dibutylzinc is its kinetic stability. Uncatalyzed, Bu2Zn reacts sluggishly with aldehydes and is virtually inert toward ketones. Therefore, its synthetic utility relies on activation .

In modern drug development, we utilize chiral ligands (such as amino alcohols or phosphoramidites) or transition metal catalysts (like Cu or Ni) to accelerate the reaction [4]. The ligand coordinates to the zinc atom, altering its geometry and increasing the electron density on the alkyl groups, thereby lowering the activation energy for the alkyl transfer.

Mechanistic pathway of ligand-accelerated asymmetric addition of dibutylzinc to aldehydes.

Laboratory Safety and Handling Protocols

Because dibutylzinc is highly pyrophoric, exposure to atmospheric oxygen or moisture results in violent exothermic decomposition, releasing flammable butane gas[3]. The following protocol is a self-validating system designed to ensure absolute safety and reagent integrity.

Protocol 1: Schlenk Line Handling and Self-Validating Quench

Phase 1: Reagent Transfer

-

System Preparation: Oven-dry a Schlenk flask at 120 °C overnight. Assemble hot under a continuous flow of high-purity Argon.

-

Causality: Micro-condensation of water on glass surfaces will instantly destroy the reagent and generate insoluble zinc hydroxide species, ruining reaction stoichiometry.

-

-

Purging: Evacuate the flask to <0.1 Torr and backfill with Argon. Repeat three times.

-

Transfer: Use a thoroughly dried, Argon-flushed gas-tight syringe.

-

Validation Step: Before piercing the reagent septum, draw a small volume of Argon into the syringe. If the needle tip fumes upon removal from the reagent bottle, the inert atmosphere is compromised.

-

Phase 2: Systematic Quenching (Destruction of Excess Reagent)

-

Dilution: Dilute the completed reaction mixture with an equal volume of an inert solvent (e.g., Toluene or Heptane) and cool the flask to 0 °C in an ice bath.

-

Primary Quench (Isopropanol): Slowly add isopropanol dropwise.

-

Causality: Isopropanol is sterically hindered and less acidic than water. It protonates the butyl groups at a controlled, manageable rate, preventing thermal runaway.

-

-

Secondary Quench (Water): Once gas evolution from the isopropanol addition ceases, add deionized water dropwise.

-

Validation Step: The complete cessation of bubbling upon water addition confirms the total destruction of the active carbon-zinc bonds.

-

-

Solubilization: Add 1M HCl to dissolve the precipitated zinc salts, allowing for clean phase separation during extraction.

Experimental Workflow: Chelation-Controlled Asymmetric Addition

One of the most powerful applications of dibutylzinc is its ability to participate in highly diastereoselective additions to α -silyloxy ketones. By utilizing an alkyl zinc halide as a Lewis acid, the substrate is locked into a rigid chelate, forcing the dibutylzinc to attack from a specific stereochemical face [4].

Protocol 2: Diastereoselective Addition to α -Silyloxy Ketones

Objective: Achieve >20:1 diastereomeric ratio (dr) in the formation of a chiral tertiary alcohol.

Step-by-Step Methodology:

-

Pre-Reaction Setup: Evacuate and backfill a dry 10 mL Schlenk flask with N2 three times.

-

Reagent Loading: Charge the flask with an alkyl zinc chloride (1.75 mmol, neat solid), dibutylzinc (0.75 mmol, typically 1M in heptane), and dry toluene (1.0 mL) [4].

-

Causality: Toluene is chosen specifically because it is a non-coordinating solvent. Using THF would result in the solvent competing with the substrate for zinc coordination, thereby destroying the chelation control and plummeting the diastereoselectivity.

-

-

Temperature Control: Cool the reaction mixture to −15 °C using a cryocooler or dry ice/ethylene glycol bath.

-

Causality: Lowering the temperature stabilizes the bimetallic transition state, minimizing background un-chelated additions.

-

-

Substrate Addition: Add the α -silyloxy ketone solution (0.5 mmol dissolved in 0.5 mL of toluene) dropwise over 5 minutes.

-

Monitoring: Allow the reaction to stir at −15 °C. Monitor the consumption of the ketone via Thin Layer Chromatography (TLC).

-

Validation Step: The reaction mixture must remain homogeneous. Any precipitation indicates moisture contamination or premature degradation of the zinc complex.

-

-

Workup: Once complete, quench the reaction at −15 °C with saturated aqueous NH4Cl (2 mL), followed by the addition of diethyl ether (5 mL) [4]. Separate the organic layer, extract the aqueous phase with ether ( 3×10 mL), dry over MgSO4 , and concentrate under reduced pressure.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 545193, Zinc, dibutyl-" PubChem, [Link]

-

Bretherick, L. "Bretherick's Handbook of Reactive Chemical Hazards" VDOC.PUB, [Link]

-

Berger, R., et al. "Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Ketones" Journal of the American Chemical Society, [Link]

A Technical Guide to the Commercial Landscape of Dibutylzinc for Scientific Applications

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of Dibutylzinc

Dibutylzinc (Bu₂Zn) is an organozinc compound that serves as a valuable reagent in organic synthesis and materials science.[1] Like its more commonly known analogue, diethylzinc, it is a powerful alkylating agent. However, the butyl groups can offer different reactivity profiles and steric interactions, making it a specific tool for certain chemical transformations. Its applications range from stereoselective additions to carbonyls to its use in polymerization catalysis and the synthesis of nanomaterials.[2][3] Despite its utility, its pyrophoric nature—igniting spontaneously on contact with air—and high reactivity with water necessitate specialized handling and a clear understanding of its commercial availability and supplied forms.[4]

This guide provides an in-depth overview of the commercial landscape for dibutylzinc, focusing on supplier options, available formulations, quality considerations, and the critical safety protocols required for its use in a research and development setting.

Section 1: Commercial Availability and Supplier Analysis

Dibutylzinc is not a reagent typically stocked in a general chemistry storeroom. It is a specialty chemical provided by a select group of manufacturers and distributors who are equipped to handle and transport pyrophoric materials safely. For researchers, selecting the right supplier involves considering the scale of the reaction, required purity, desired solvent, and the technical support offered by the vendor.

Major Commercial Suppliers

Prominent suppliers of dibutylzinc for research and development purposes generally fall into two categories: large, broad-spectrum chemical suppliers and specialized organometallic manufacturers.

-

MilliporeSigma (formerly Sigma-Aldrich): A leading global supplier offering a range of dibutylzinc products suitable for laboratory-scale synthesis. They typically provide it as a solution in an inert solvent, which is the preferred form for ease of handling.

-

Thermo Fisher Scientific (Alfa Aesar): Another major distributor that provides organometallic reagents, including dibutylzinc, often in various solution concentrations and solvent choices, packaged in specially designed air-sensitive reagent bottles.

-

Strem Chemicals: A company specializing in high-purity inorganic and organometallic chemicals. They are a well-regarded source for a variety of metal alkyls, including dibutylzinc, for both academic and industrial research.

-

Ereztech: A manufacturer focused on organometallic and inorganic compounds, offering products like dibutylzinc and possessing the capability to provide custom concentrations or solvents.[5]

-

Gelest, Inc.: A company known for its expertise in silane, silicone, and metal-organic chemistry, also lists dialkylzinc compounds in its portfolio.[6]

Available Formulations and Why They Matter

The choice of formulation is a critical experimental parameter. Dibutylzinc is almost exclusively sold as a solution in an anhydrous solvent. Handling the neat liquid is exceptionally hazardous and rarely necessary for most synthetic applications.

| Formulation | Common Concentrations | Typical Solvents | Primary Use Case & Rationale |

| Solution | 1.0 M, 15 wt. % | Heptane, Hexanes, Toluene | Standard Laboratory Use: The most common form. The ~1 M concentration is convenient for stoichiometric calculations. Heptane or hexanes are often preferred due to their relatively low reactivity and ease of removal post-reaction. Toluene may be used when higher solubility or reaction temperature is required. |

| Neat Liquid | >95% | None | Specialized Industrial/Bulk Use: Rarely used in a research lab setting due to extreme handling hazards.[6] Primarily for large-scale industrial processes where the solvent is undesirable or for in-house preparation of specific solutions. |

Expert Insight: For most academic and pharmaceutical research, purchasing a titrated 1.0 M solution is the most reliable and safest option. It bypasses the need for researchers to handle the hazardous neat material and perform their own initial, often tricky, titrations of a highly concentrated, pyrophoric stock.

Decision Workflow for Supplier and Formulation Selection

The process of selecting the appropriate dibutylzinc product can be visualized as a workflow that balances experimental needs with safety and logistical considerations.

Caption: Workflow for selecting a dibutylzinc supplier and formulation.

Section 2: Safe Handling and Quality Control of Dibutylzinc

Given its hazardous nature, the integrity of any experiment using dibutylzinc begins with impeccable handling technique and accurate determination of its concentration.[7][8][9]

Essential Safety and Handling Protocols

Dibutylzinc is pyrophoric, reacting violently with water and catching fire spontaneously in air. All manipulations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using specialized air-free techniques.

Mandatory Personal Protective Equipment (PPE):

-

Flame-resistant (FR) lab coat: Standard cotton or polyester lab coats are insufficient and can melt or burn.[9][10]

-

Safety glasses and a face shield: Provide protection from splashes and fire.[10]

-

Gloves: A common practice is to wear nitrile gloves for dexterity underneath a pair of neoprene or other chemically resistant gloves.[10] For transfers outside of a glovebox, fire-resistant outer gloves are recommended.[7]

Handling Environment:

-

Fume Hood: All transfers must be performed in a certified chemical fume hood.[10]

-

Inert Atmosphere: Use a Schlenk line or a glovebox to maintain a nitrogen or argon atmosphere.

-

Clear Workspace: Keep the work area free of flammable solvents, paper towels, and other combustibles.[8] Have a container of sand or powdered lime within arm's reach to smother small fires.[4]

Protocol: Titration for Accurate Molarity Determination

The molarity of organometallic reagents can change over time due to gradual degradation. Therefore, it is crucial to titrate the solution before use in a sensitive reaction. While several methods exist, titration with iodine is a reliable and straightforward method for organozinc reagents.[11][12]

Objective: To accurately determine the concentration of the active dibutylzinc reagent.

Principle: Dibutylzinc reacts stoichiometrically with iodine (I₂). The endpoint is the disappearance of the brown iodine color. The use of LiCl helps to solubilize intermediates and provides a sharper endpoint.[11]

Materials:

-

Dibutylzinc solution (to be titrated)

-

Anhydrous, inhibitor-free THF

-

Anhydrous LiCl

-

Iodine (I₂), accurately weighed

-

Oven-dried glassware (e.g., 25 mL Schlenk flask with stir bar)

-

Gas-tight syringes (e.g., 1.0 mL)

-

Inert gas setup (Schlenk line)

Step-by-Step Methodology:

-

Prepare the Titration Flask:

-

Place an accurately weighed amount of iodine (e.g., 254 mg, 1.0 mmol) into a dry Schlenk flask under a positive pressure of argon.

-

Add a saturated solution of anhydrous LiCl in anhydrous THF (approx. 3-5 mL) to dissolve the iodine, forming a brown solution.[11]

-

-

Setup for Titration:

-

Cool the iodine solution to 0 °C in an ice bath.

-

Carefully draw the dibutylzinc solution into a dry, argon-flushed 1.0 mL syringe. It is critical to avoid introducing any air into the syringe.

-

-

Perform the Titration:

-

Calculate the Molarity:

-

Record the volume (V, in mL) of the dibutylzinc solution added.

-

The stoichiometry is 2 R₂Zn + I₂ → products. However, for practical titration purposes with dialkylzincs, the ratio is often treated as 1:1 for the reaction with each alkyl group, meaning 1 equivalent of R₂Zn reacts with 2 equivalents of I₂ is not the observed titration reaction. The direct reaction is R₂Zn + I₂ -> RZnI + RI. For diorganometallic reagents like dibutylzinc, 0.5 equivalents are consumed relative to iodine.[11]

-

Molarity (M) = (moles of I₂) / (2 * V_added in L)

-

Example: If 1.0 mmol of I₂ required 0.80 mL of Bu₂Zn solution: Molarity = (0.0010 mol) / (2 * 0.00080 L) = 0.625 M. *Correction based on source[11]: The paper states "The amount consumed contains 1 equiv of the organometallic reagent relative to iodine in the case of monoorganometallic reagents and 0.5 equiv for diorganometallic reagents." This implies the reaction is R₂Zn + 2I₂ -> 2RI + ZnI₂. Let's re-evaluate. A more common reaction is R₂Zn + I₂ -> RZnI + RI. If this is the case, the stoichiometry is 1:1. Let's assume the simpler 1:1 reaction for calculation clarity unless a specific mechanism is cited. A different source suggests R-M + I₂ -> R-I + M-I. For R₂Zn, this would be a two-step process. The titration by Knochel (source[11]) is the authority here. The paper states "0.5 equiv for diorganometallic reagents." This means 1 mmol of I₂ reacts with 0.5 mmol of R₂Zn.

-

Corrected Molarity (M) = (moles of I₂ / 2) / (V_added in L)

-

Example: If 1.0 mmol of I₂ required 0.80 mL of Bu₂Zn solution: Molarity = (0.0010 mol / 2) / (0.00080 L) = 0.625 M.

-

This self-validating protocol ensures that the quantity of reagent used in subsequent experiments is known with high precision, which is fundamental to reproducible and successful synthesis.

Conclusion

Dibutylzinc is a potent and useful synthetic tool, but its procurement and use demand a high level of technical awareness and safety diligence. By partnering with reputable suppliers, selecting the appropriate formulation for the intended application, and adhering to strict safety and quality control protocols, researchers can confidently and safely incorporate this versatile reagent into their synthetic programs. The commercial infrastructure supports its use from the research bench to pilot-scale applications, provided the user is equipped with the requisite knowledge and technique.

References

-

Utrecht University. Structural organozinc chemistry. DSpace. [Link]

-

Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891. ResearchGate. [Link]

-

Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. PNNL. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI. [Link]

-

Kozikowski, A. P., Konoike, T., & Ritter, A. (1987). Organometallics in organic synthesis. Applications of a new diorganozinc reaction to the synthesis of C-glycosyl compounds with evidence for an oxonium-ion mechanism. Carbohydrate Research, 171, 109-124. PubMed. [Link]

-

Huck, L., et al. (2020). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development, 24(11), 2538-2547. ACS Publications. [Link]

-

University of Arizona Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. EHS. [Link]

-

EPFL. Titrating Soluble RM, R2NM and ROM Reagents. EPFL. [Link]

- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.

-

Ereztech LLC. (2026). Diethylzinc Safety Data Sheet. Ereztech. [Link]

-

Redox. (2023). Safety Data Sheet Zinc bis(dibenzyldithiocarbamate). Redox. [Link]

-

Columbia University Research. (2009). The Safe Use of Pyrophoric Reagents. Columbia University. [Link]

-

SIHM. Zinc Catalysis Applications In Organic Synthesis. SIHM. [Link]

-

Purdue University Environmental Health and Safety. Pyrophoric Materials. Purdue University. [Link]

-

Wikipedia. Diethylzinc. Wikipedia. [Link]

-

Gelest, Inc. (2016). DIETHYLZINC, 95% Safety Data Sheet. Gelest. [Link]

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Organometallics in organic synthesis. Applications of a new diorganozinc reaction to the synthesis of C-glycosyl compounds with evidence for an oxonium-ion mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. research.columbia.edu [research.columbia.edu]

- 5. ereztech.com [ereztech.com]

- 6. gelest.com [gelest.com]

- 7. pnnl.gov [pnnl.gov]

- 8. ehs.uci.edu [ehs.uci.edu]

- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 10. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Dibutylzinc (DBZ): A Comprehensive Safety and Handling Whitepaper for Pyrophoric Organometallics

Executive Summary

Dibutylzinc (DBZ, CAS: 1119-90-0) is a highly reactive, pyrophoric organometallic reagent widely utilized in advanced organic synthesis, particularly in asymmetric carbon-carbon bond formation, polymer catalysis, and as a precursor in the fabrication of hybrid polymer solar cells. While its synthetic utility is immense, the inherent thermodynamic instability of the zinc-carbon bond in the presence of atmospheric oxygen and moisture presents severe laboratory hazards.

This technical guide is designed for researchers, application scientists, and drug development professionals. It synthesizes critical Safety Data Sheet (SDS) information with field-proven, self-validating handling protocols. By understanding the mechanistic causality behind DBZ's reactivity, laboratories can implement robust engineering controls that prevent catastrophic thermal runaway and spontaneous ignition.

Physicochemical Profiling & Hazard Causality

To safely handle DBZ, one must first understand the quantum and thermodynamic drivers of its reactivity. The zinc atom in DBZ possesses empty 4p orbitals, rendering it a highly electrophilic Lewis acid. When exposed to Lewis bases such as atmospheric oxygen or water, DBZ undergoes rapid, highly exothermic coordination and subsequent degradation.

According to standardized safety data 1, DBZ is classified as a Category 1 Pyrophoric Liquid and a Category 1 Water-Reactive substance.

Quantitative Hazard Data

| Property | Value | Safety & Handling Causality |

| CAS Number | 1119-90-0 | Unique identifier for regulatory compliance and inventory tracking. |

| Molecular Formula | C8H18Zn | High carbon-to-metal ratio; yields highly flammable butane gas upon hydrolysis. |

| Molecular Weight | 179.62 g/mol | Critical for calculating exact quenching equivalents to prevent over-pressurization. |

| Boiling Point | 81-82 °C (at 9 Torr) | High volatility under vacuum necessitates liquid nitrogen cold traps on Schlenk lines. |

| Flash Point | -4 °C | Vapors ignite at sub-zero temperatures; mandates strict thermal control during transfer. |

| Hazard Classes | Pyrophoric (Cat 1), Water-Reactive (Cat 1) | Spontaneous ignition in air requires rigorous inert-atmosphere (Argon/N2) protocols. |

Mechanistic Pathways of Degradation

The spontaneous ignition of DBZ is not a single-step event but a cascading chemical failure. Exposure to oxygen initiates a radical oxidation pathway forming unstable alkyl peroxides. Conversely, exposure to moisture triggers the protonation of the butyl ligand, rapidly evolving butane gas. The heat generated by the initial hydrolysis frequently exceeds the autoignition temperature of the evolved butane, resulting in a pyrophoric event.

Mechanistic hazard pathways of dibutylzinc upon exposure to oxygen and moisture.

Self-Validating Protocol: Air-Free Transfer of Dibutylzinc

The transfer of pyrophoric liquids is the most statistically dangerous operation in organometallic chemistry. To mitigate this, we employ a self-validating Schlenk line methodology. Every step in this protocol includes a physical verification check to ensure the system's integrity before proceeding. This aligns with institutional best practices for pyrophoric handling 2.

Step-by-Step Syringe Transfer Methodology

Step 1: System Evacuation and Preparation

-

Action: Assemble oven-dried (>120°C) glassware while hot. Connect to a Schlenk line, evacuate the system, and backfill with high-purity Argon. Repeat this cycle three times.

-

Causality: High heat desorbs microscopic layers of water from the borosilicate glass surface. The triple purge mechanically displaces atmospheric oxygen.

-

Validation Checkpoint: Isolate the flask from the vacuum pump. The digital Pirani gauge must hold steady at <0.1 mbar for 60 seconds. An increasing pressure reading indicates a micro-leak; do not proceed.

Step 2: Syringe Dead-Volume Purging

-

Action: Pierce a blank, Argon-flushed septum with a gas-tight syringe. Draw Argon into the syringe and expel it outside the flask. Repeat three times.

-

Causality: The needle's dead volume contains ambient air. Successive dilution with Argon reduces the oxygen concentration to sub-ppm levels, eliminating the risk of a flash fire at the needle tip when drawing DBZ.

-

Validation Checkpoint: The syringe plunger must move smoothly. Any resistance indicates a blocked needle, which could cause a catastrophic pressure blowout during reagent extraction.

Step 3: Reagent Extraction under Positive Pressure

-

Action: Insert a dedicated Argon line (via a needle) into the DBZ Sure/Seal™ bottle to establish a slight positive pressure (1-2 psi). Insert the purged syringe and slowly draw the required volume of DBZ.

-

Causality: Maintaining positive pressure is a critical engineering control. If the septum seal fails, the pressure differential ensures that inert Argon flows out into the room, preventing ambient oxygen from flowing in to the reagent bottle.

-

Validation Checkpoint: Observe the Schlenk line oil bubbler. A steady, slow drip of bubbles confirms that positive Argon pressure is actively maintained during the liquid draw.

Workflow for the air-free transfer and quenching of pyrophoric dibutylzinc.

Emergency Response & Controlled Quenching

Improper disposal of residual DBZ in syringes or reaction flasks is a leading cause of laboratory fires. Quenching must be treated as a highly controlled chemical reaction, not a cleanup task. Standard operating procedures dictate that water must never be used as the primary quenching agent 3.

Step-by-Step Quenching Protocol

Step 1: Solvent Dilution

-

Action: Transfer the residual DBZ (or the used syringe) into a flask containing a large volume of dry, non-reactive hydrocarbon solvent (e.g., heptane or toluene) under an Argon atmosphere.

-

Causality: Dilution decreases the molarity of the DBZ, thereby reducing the volumetric heat generation rate during the subsequent quenching steps.

Step 2: Thermal Mitigation

-

Action: Submerge the dilution flask in a dry ice/acetone bath (-78°C). Allow the system to equilibrate for 10 minutes.

-

Causality: The extreme cold acts as a thermodynamic sink. It absorbs the massive enthalpy of hydrolysis, keeping the system temperature well below the autoignition point of the butane gas that will be generated.

Step 3: Sterically Hindered Protonation

-

Action: Slowly add anhydrous isopropanol dropwise via an addition funnel or syringe, maintaining vigorous stirring.

-

Causality: Isopropanol is chosen over water or methanol because its bulky isopropyl group and lower acidity significantly slow the kinetics of the protonation of the butyl anion. This prevents runaway gas evolution.

-

Validation Checkpoint: Monitor the reaction visually. The cessation of bubbling upon the addition of a fresh drop of isopropanol confirms the complete consumption of the active organozinc species. Only after this validation should water be added to dissolve the resulting zinc salts 4.

References

- ChemicalBook. "DI-N-BUTYL ZINC - Safety Data Sheet".

- UC Irvine Environmental Health & Safety. "Procedures for Safe Use of Pyrophoric Organolithium Reagents".

- Pacific Northwest National Laboratory (PNNL). "Handling Pyrophoric Reagents".

- University of British Columbia (UBC). "Safe Handling of Pyrophoric Materials".

Sources

Handling and storage precautions for dibutylzinc.

An In-depth Technical Guide to the Safe Handling and Storage of Dibutylzinc

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling and storage of dibutylzinc. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to provide a deep, mechanistic understanding of the causality behind each safety recommendation. The protocols described herein are designed as self-validating systems to ensure maximum safety and experimental integrity.

Understanding the Inherent Risks of Dibutylzinc

Dibutylzinc [(CH₃(CH₂)₃)₂Zn] is a highly valuable organozinc reagent in organic synthesis. However, its utility is matched by its significant hazards. The primary danger stems from its pyrophoric nature; it ignites spontaneously upon contact with air.[1] Furthermore, it reacts violently with water, releasing flammable gases that can also ignite.[2][3] These properties demand rigorous exclusion of atmospheric air and moisture from all handling and storage procedures.

A thorough understanding of its properties is the foundation of safe handling. Before any work begins, a comprehensive hazard assessment and a detailed Standard Operating Procedure (SOP) specific to the planned experiment must be developed and approved.[4][5]

Core Chemical and Physical Properties

A summary of key quantitative data for dibutylzinc is provided below. This information is critical for engineering controls and emergency planning.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₈Zn | [1] |

| Appearance | Colorless liquid | [6][7] |

| Pyrophoricity | Catches fire spontaneously if exposed to air | [1][2] |

| Water Reactivity | Reacts violently, releasing flammable gases | [2][3][7] |

| Boiling Point | 117 °C (243 °F) | [3][6] |

| Melting Point | -28 °C (-18 °F) | [3][6] |

| Density | 1.205 g/cm³ at 25 °C | [3][6] |

| Hazard Statements | H225, H250, H260, H314 | [1][2] |

The First Line of Defense: Engineering Controls

Engineering controls are the most critical safety pillar because they physically isolate the hazardous material from the operator and the laboratory environment. Reliance on personal protective equipment alone is insufficient.

-

Inert Atmosphere Workstations : All manipulations of dibutylzinc must be performed under an inert atmosphere.[4][5]

-

Glove Box : For complex or lengthy procedures, a glove box with a continuously purged nitrogen or argon atmosphere is the preferred environment. It provides the most reliable exclusion of air and moisture.[4]

-

Chemical Fume Hood : For simpler transfers, a certified chemical fume hood is mandatory.[4][8] The sash should be kept at the lowest possible position to act as a physical barrier.[4][9] All work must be conducted using air-free techniques, such as Schlenk lines, to maintain an inert atmosphere within the reaction apparatus.

-

-

Ventilation : Adequate ventilation is crucial to prevent the accumulation of any potentially flammable vapors.[10] All work should be done in a well-ventilated area, specifically within a fume hood.[1][10]

-

Emergency Equipment Accessibility : An operational safety shower and eyewash station must be located within a 10-second travel distance (approximately 75 feet) of the work area.[9] A Class D or standard dry powder (ABC) fire extinguisher, along with a container of powdered lime or dry sand, must be immediately accessible within arm's length of the procedure.[8][9]

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are primary, a robust PPE regimen is non-negotiable. The causality behind each selection is to protect against the dual threats of fire and chemical burns.

-

Body Protection : A flame-resistant (FR) lab coat, typically made of Nomex or an equivalent material, is required.[4][8] Standard cotton or polyester-blend lab coats are insufficient and dangerous, as synthetic fibers can melt and fuse to the skin in a fire.[8] Personal clothing worn under the lab coat should be made of natural fibers like cotton.[8]

-

Eye and Face Protection : At a minimum, chemical splash goggles must be worn.[4][9] Due to the significant risk of splashing and exothermic reactions, a full-face shield worn over safety glasses is strongly recommended for all transfers and reactions.[4][9][11]

-

Hand Protection : Double gloving is the standard protocol.[5] An inner nitrile glove provides chemical splash resistance, while a heavy-duty outer glove, such as neoprene or leather, provides an additional barrier and some fire resistance.[4][12]

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with dibutylzinc.

Caption: PPE selection workflow for handling dibutylzinc.

Safe Handling Protocols: A Step-by-Step Approach

Never work alone when handling pyrophoric reagents.[5] Always inform other laboratory personnel before beginning work. A "dry run" of the procedure without the pyrophoric reagent is highly recommended to identify potential hazards and flaws in the setup.[5][8]

Protocol: Transfer of Dibutylzinc via Double-Tipped Needle (Cannula)

This technique is recommended for transferring volumes greater than 20 mL and is a cornerstone of air-free chemistry.[4]

Objective: To safely transfer a known volume of dibutylzinc from a Sure/Seal™ reagent bottle to a reaction flask under a positive pressure of inert gas.

Materials:

-

Dibutylzinc in Sure/Seal™ bottle

-

Oven-dried reaction flask with a rubber septum

-

Oven-dried graduated cylinder or receiving flask with a rubber septum

-

Double-tipped needle (cannula)

-

Syringes and needles for inert gas supply

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Secondary containment (e.g., a deep tray)

Procedure:

-

Preparation : Ensure all glassware is scrupulously dried in an oven (e.g., overnight at 125 °C) and allowed to cool in a desiccator or under a stream of inert gas. Assemble the reaction apparatus and purge thoroughly with inert gas for at least 15-20 minutes.

-

Inert Atmosphere : Establish a positive pressure of inert gas in both the receiving flask and the dibutylzinc source bottle. This is achieved by inserting a needle connected to a gas bubbler to vent pressure.

-

Secure Reagent Bottle : Securely clamp the Sure/Seal™ bottle of dibutylzinc in secondary containment within the fume hood.[4]

-

Initiate Transfer : Carefully insert one end of the cannula through the septum of the source bottle, ensuring the tip is below the liquid level. Insert the other end of the cannula into the receiving flask, keeping its tip above the liquid level.

-

Pressurization : To start the liquid flow, slightly increase the inert gas pressure in the source bottle or, more safely, decrease the pressure in the receiving flask by carefully venting it with a needle. The pressure differential will drive the liquid through the cannula.

-

Monitor Transfer : Monitor the volume transferred. Once the desired amount is collected, raise the cannula tip in the source bottle above the liquid level. The inert gas flow will push the remaining liquid out of the cannula.

-

Cease Transfer : Remove the cannula first from the receiving flask and then from the source bottle.

-

Quenching : Immediately and carefully quench the residual dibutylzinc in the cannula by inserting it into a flask containing a non-reactive solvent like hexane, followed by slow, dropwise addition of a protic solvent like isopropanol under an inert atmosphere.

Storage Requirements: Maintaining Integrity and Safety

The primary goal of storage is to maintain the inert atmosphere the reagent was packaged under and to isolate it from incompatible materials.

-

Atmosphere : Dibutylzinc must be stored under a blanket of inert gas, such as nitrogen or argon.[5][10] The original Sure/Seal™ packaging is designed for this purpose.[5]

-

Location : Store in a cool, dry, well-ventilated area designated for pyrophoric reagents.[10] Avoid areas with heat sources, open flames, oxidizers, and water sources.[4] Do not store with other flammable materials in a standard flammable solvents cabinet.[5]

-

Containment : Use airtight secondary containment to mitigate the risk of exposure should the primary container fail.[8]

-

Labeling and Inventory : All containers must be clearly labeled with the chemical name and hazard warnings.[4][8] Date containers upon receipt and upon first opening.[8] Purchase and store only the minimum quantities required for your work to avoid accumulating unneeded reagents.[4]

Emergency Procedures: Rapid and Correct Response

A swift and correct response to an emergency is paramount. All personnel must be trained on these procedures before handling dibutylzinc.

Spill Response

The immediate priority is to isolate the spill and prevent it from spreading or igniting. NEVER use water on a dibutylzinc spill. [9]

Caption: Step-by-step protocol for responding to a dibutylzinc spill.

Fire Response

-

Small Fire : If you are trained and it is safe to do so, extinguish a small fire involving dibutylzinc using a Class D or standard dry powder (ABC) extinguisher.[9] You can also smother the fire with dry sand or powdered lime.

-

Large Fire : If the fire is large or out of control, immediately pull the fire alarm, evacuate the area, and call emergency services. Inform the firefighters of the nature of the chemical involved.

-

Personnel on Fire : If a person's clothing catches fire, guide them to the nearest emergency safety shower and douse them with copious amounts of water.[9][13] Remove any contaminated clothing while under the shower.[11] Seek immediate medical attention.

First Aid

Prompt medical attention is required in all cases of exposure.[11]

-

Skin Contact : May cause severe burns.[11] Immediately flush the affected area with large quantities of water at an emergency shower for at least 15 minutes.[11] Remove contaminated clothing, but only if it is not stuck to the skin.[11]

-

Eye Contact : May cause severe burns.[11] Immediately flush eyes with large quantities of water at an eyewash station for at least 15 minutes, holding the eyelids open.[11] Do not wear contact lenses when working with this material.[11]

-

Inhalation : Fumes can cause irritation and "Zinc Fume Fever".[11] Move the exposed person to fresh air immediately. If breathing is difficult or has stopped, administer oxygen or artificial respiration and seek immediate medical help.[11]

-

Ingestion : Do not induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical advice.[11]

References

-

Safe Handling of Pyrophoric Materials. (n.d.). Princeton University Environmental Health and Safety. [Link]

-

Diethylzinc Material Safety Data Sheet. (2007, July). Nata. [Link]

-

Pyrophoric Reagents Handling in Research Labs. (n.d.). University of California, Santa Barbara Environmental Health and Safety. [Link]

-

Diethylzinc. (n.d.). Grokipedia. [Link]

-

Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). National Institutes of Health Division of Occupational Health and Safety. [Link]

-

Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University Environmental Health & Safety. [Link]

-

Diethylzinc, 15 wt.% solution in hexane MSDS. (2009, July 20). Exposome-Explorer. [Link]

-

Diethylzinc. (n.d.). Wikipedia. [Link]

-

diethylzinc (CAS 557-20-0) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

-

Diethylzinc. (n.d.). PubChem, National Institutes of Health. [Link]

-

Pyrophoric Liquids & Solids. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

-

Emergency response / spill control. (n.d.). Health and Safety Executive (HSE). [Link]

-

Diethylzinc – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Spill Response: The Four Critical Steps. (2025, June 30). Safety Management Group. [Link]

-

Chemical Spills - Emergency Management. (n.d.). Florida State University. [Link]

-

Chemical Spill Response Procedure. (n.d.). University of Manitoba. [Link]

Sources

- 1. DI-N-BUTYL ZINC - Safety Data Sheet [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 6. Diethylzinc - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ors.od.nih.gov [ors.od.nih.gov]

- 9. cmu.edu [cmu.edu]

- 10. echemi.com [echemi.com]

- 11. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]

Thermal Stability and Decomposition Dynamics of Dibutylzinc: A Comprehensive Guide for Process Chemistry and Catalysis

Organozinc reagents are foundational to modern synthetic chemistry, particularly in pharmaceutical drug development, materials science, and chemical vapor deposition (CVD). Among these, dibutylzinc (DBZ, Zn(C4H9)2 ) stands out as a highly effective nucleophile in Negishi cross-couplings and a potent initiator for ring-opening polymerizations. However, its application is frequently bottlenecked by its thermal instability. As a Senior Application Scientist, I have observed that failures in DBZ-mediated reactions rarely stem from the reagent's purity, but rather from a fundamental misunderstanding of its thermal decomposition dynamics.

This technical guide provides an in-depth mechanistic analysis of DBZ's thermal stability, detailing the causality behind its decomposition pathways, and establishes self-validating experimental protocols to harness its reactivity safely and efficiently.

Chemical Properties and Thermal Stability Profile

DBZ is a highly reactive, pyrophoric liquid. Unlike methyl or neopentyl zinc derivatives, DBZ possesses multiple β -hydrogens on its alkyl chains. This structural feature fundamentally alters its thermal stability, providing a low-energy pathway for degradation that must be carefully managed during synthesis and storage.

Table 1: Quantitative Thermal Data Summary

| Parameter | Value | Causality / Mechanistic Significance |

| Boiling Point | ~82 °C (at 4 Torr) | Vacuum distillation is strictly required to purify DBZ without triggering thermal degradation pathways. |

| Decomposition Onset ( Td ) | ~100 °C – 150 °C | Defines the upper thermal limit for reactions. Exceeding this initiates β -hydride elimination. |

| Primary Exotherm | > 200 °C | Bulk homolytic cleavage and rapid reductive elimination occur, posing a severe thermal runaway hazard1[1]. |

| Activation Energy ( Ea ) | ~45 – 55 kcal/mol | The thermodynamic barrier required to eliminate an alkyl radical or hydride from dialkylzincs 2[2]. |

Mechanisms of Thermal Decomposition

The β -Hydride Elimination Pathway

The primary mode of thermal decomposition for DBZ is β -hydride elimination. When thermal energy exceeds the activation barrier, the zinc atom coordinates to a β -hydrogen, forming a cyclic, four-membered transition state. This process eliminates 1-butene and yields a transient butylzinc hydride ( [BuZnH] ). The causality of this pathway is driven by the thermodynamic stability of the resulting alkene. The hydride intermediate subsequently undergoes reductive elimination to yield butane and elemental zinc metal.

Catalyst Deactivation in Cross-Coupling

In drug development, DBZ is frequently used in Pd-catalyzed Negishi cross-couplings. However, the transfer of the butyl group to the palladium center creates a vulnerable Pd-butyl intermediate. If the coordination sphere is not saturated, this intermediate undergoes rapid β -hydride elimination. The resulting metal hydride is highly unstable and reductively eliminates with the N-heterocyclic carbene (NHC) ligand, leading to irreversible catalyst death. Research has demonstrated that coordinating additives, such as LiBr, are essential to saturate the Pd center and block this decomposition pathway 3[3].

Fig 1. β-hydride elimination pathway of dibutylzinc yielding 1-butene and zinc metal.

Experimental Workflows & Protocols

Protocol 1: Self-Validating Thermal Analysis (TGA/DSC)

To accurately measure the thermal decomposition of DBZ, one must isolate thermal effects from oxidative or hydrolytic degradation. Standard TGA/DSC loading introduces trace oxygen, causing premature exothermic oxidation that masks the true decomposition onset.

Step-by-Step Methodology:

-

Glovebox Preparation : Inside an argon-filled glovebox ( O2 and H2O < 0.1 ppm), dispense 5–10 mg of DBZ into an aluminum DSC pan.

-

Hermetic Sealing & Validation : Crimp the pan with a hermetic lid. Self-Validation Step: Weigh the sealed pan on a microbalance inside the glovebox, then re-weigh it in the ambient laboratory. A mass deviation of >0.01 mg indicates a compromised seal; discard the sample.

-

Furnace Purge : Purge the TGA/DSC furnace with high-purity Nitrogen (50 mL/min) for 30 minutes prior to sample introduction to establish a strictly inert environment.

-

Pin-Hole Puncture : Immediately before dropping the pan into the furnace, puncture a microscopic pinhole (using a 0.1 mm needle) in the lid. Causality: This allows evolved gases (1-butene, butane) to escape during decomposition, preventing catastrophic pan rupture and instrument damage.

-

Dynamic Heating : Ramp the temperature at 10 °C/min from 25 °C to 500 °C.

-

Evolved Gas Analysis (EGA) : Route the exhaust to an integrated Mass Spectrometer (MS). Monitor m/z 56 (1-butene) and m/z 58 (butane) to positively confirm the β -hydride elimination mechanism.

Fig 2. Self-validating TGA/DSC workflow for air-sensitive organozinc compounds.

Protocol 2: Suppressing Decomposition in Negishi Cross-Coupling

Objective : Prevent β -hydride elimination of the butyl group during Pd-catalyzed coupling. Causality : Halide additives (LiBr) coordinate to the Pd center, saturating its coordination sphere. This sterically and electronically blocks the β -hydride transfer from the alkyl group to the metal, forcing the reaction down the desired reductive elimination pathway 3[3].

Step-by-Step Methodology:

-

Reagent Preparation : Dry LiBr under vacuum at 150 °C for 4 hours. Self-Validation Step: The salt must be perfectly free-flowing. Clumping indicates residual moisture, which will protonolyze the DBZ reagent and quench the reaction.

-

Catalyst Activation : In a flame-dried Schlenk flask under argon, combine the Pd-NHC precatalyst (1 mol%), aryl bromide (1.0 equiv), and anhydrous LiBr (2.0 equiv) in dry THF.

-

DBZ Addition : Cool the mixture to 0 °C using an ice bath. Add DBZ (1.2 equiv) dropwise. Causality: Cooling mitigates the initial exothermic transmetalation, preventing localized hot spots that could trigger premature thermal decomposition.

-

Reaction Progression : Gradually warm the reaction to room temperature. The presence of LiBr ensures the Pd-butyl intermediate remains stable long enough to undergo cross-coupling.

References

-

Eckert, P., & Organ, M. (2020). A Path to More Sustainable Catalysis: The Critical Role of LiBr in Avoiding Catalyst Death and its Impact on Cross-Coupling. Chemistry - A European Journal.[Link]

-

Density Functional Theory Study on β-Hydride Elimination as Thermal Decomposition Process of Diethylzinc. ResearchGate.[Link]

-

Bretherick's Handbook of Reactive Chemical Hazards. ICDST.[Link]

Sources

Spectroscopic Characterization and Handling of Dibutylzinc: A Comprehensive Technical Guide

Introduction

Dibutylzinc (CAS: 1119-90-0) is a highly reactive, pyrophoric organometallic reagent widely utilized in organic synthesis, particularly for the enantioselective alkylation of aldehydes and the formation of complex carbon-carbon bonds. As a primary dialkylzinc compound, it exhibits unique structural and electronic properties that govern its reactivity. Understanding its spectroscopic signatures—specifically through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—is critical for researchers to verify reagent purity, monitor reaction progress, and elucidate mechanistic pathways such as zincate formation.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will explore the causality behind the spectroscopic phenomena and establish self-validating experimental protocols to ensure absolute data integrity.

Sample Preparation and Handling Protocols

Due to the highly polarized Zn–C bond, dibutylzinc reacts exothermically with moisture and oxygen, yielding zinc oxide/hydroxide and releasing flammable butane gas. Consequently, any spectroscopic analysis requires rigorous air-free techniques. The causality here is fundamental: exposure to ambient air not only degrades the reagent—skewing quantitative NMR integrations and introducing artifact peaks—but also poses a severe laboratory fire hazard.

Self-Validating Protocol for NMR/IR Sample Preparation

To ensure data integrity and laboratory safety, the following step-by-step methodology must be employed. This protocol operates as a self-validating system : the absence of a dissolved butane gas peak in the 1 H NMR spectrum and the lack of a broad O–H stretch in the IR spectrum definitively confirms the successful exclusion of moisture during preparation.

Step-by-Step Methodology:

-

Glassware Preparation: Dry NMR tubes, Schlenk flasks, and gas-tight syringes in an oven at 150 °C for at least 4 hours. Cool them under a dynamic vacuum.

-

Atmosphere Exchange: Subject the cooled glassware to three vacuum/argon backfill cycles on a Schlenk line to establish a strictly inert atmosphere.

-

Solvent Selection and Drying: Select a non-coordinating or weakly coordinating deuterated solvent (e.g., Benzene- d6 or THF- d8 ). The solvent must be freshly distilled over sodium/benzophenone to ensure absolute dryness.

-

Reagent Transfer: Using a purged gas-tight syringe, transfer the desired volume of dibutylzinc (typically supplied as a 1.0 M solution in heptane or neat) into the Schlenk flask containing the deuterated solvent.

-

Tube Loading: Transfer the diluted sample into the NMR tube under a positive flow of argon using a long stainless-steel cannula.

-

Sealing: Immediately seal the NMR tube with a PTFE-lined septum and wrap it with Parafilm, or flame-seal the tube for long-term storage.

Caption: Step-by-step workflow for the inert-atmosphere preparation of dibutylzinc NMR samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the electronic environment of the butyl chain attached to the zinc center. The electropositive nature of zinc significantly shields the α -protons and α -carbons, shifting their resonances upfield compared to standard alkanes.

1 H NMR Data

In a non-coordinating solvent like Benzene- d6 , the 1 H NMR spectrum of dibutylzinc displays distinct aliphatic signals. The most diagnostic peak is the triplet corresponding to the α -CH 2 group directly bonded to the zinc atom. Because zinc acts as a strong electron donor to the carbon chain, these protons are highly shielded, appearing around 0.33 ppm[1].

13 C NMR Data

Similarly, the 13 C NMR spectrum reflects the polarization of the Zn–C bond. The α -carbon is observed at an unusually high field (~16.06 ppm)[2], which is characteristic of primary dialkylzinc compounds and serves as a benchmark for assessing the structural integrity of the reagent.

Summary of NMR Data

The following table summarizes the quantitative NMR data for dibutylzinc.

| Position | Group | 1 H Chemical Shift ( δ , ppm) | 13 C Chemical Shift ( δ , ppm) | Multiplicity ( 1 H) |

| α | -CH 2 -Zn | 0.33 | 16.06 | Triplet |

| β | -CH 2 - | 1.62 | 29.01 | Multiplet |

| γ | -CH 2 - | 1.39 | 29.73 | Multiplet |

| δ | -CH 3 | 0.99 | ~14.0 | Triplet |

Note: Data referenced in Benzene- d6 at 298 K.

Infrared (IR) Spectroscopy

Infrared spectroscopy is highly complementary to NMR for characterizing dibutylzinc, particularly for identifying the metal-carbon vibrational modes and ensuring the absence of oxidation products.

Vibrational Assignments

The IR spectrum of dibutylzinc is dominated by strong C–H stretching frequencies in the 2850–2960 cm −1 region, typical of aliphatic chains. More importantly, the low-frequency region contains the diagnostic Zn–C stretching vibrations. The symmetric and asymmetric Zn–C stretches typically appear in the 500–600 cm −1 range. The exact frequency is highly dependent on the aggregation state of the organozinc species in solution[3].

| Vibrational Mode | Wavenumber Range (cm −1 ) | Intensity |

| C–H Asymmetric Stretch | 2950 – 2960 | Strong |

| C–H Symmetric Stretch | 2850 – 2870 | Strong |

-CH

2

| 1450 – 1470 | Medium |

| Zn–C Asymmetric Stretch | 550 – 600 | Weak to Medium |

| Zn–C Symmetric Stretch | 500 – 550 | Weak |

Mechanistic Insights: Aggregation and Zincate Formation

Dibutylzinc typically exists as a linear monomer in non-coordinating solvents. However, its reactivity can be drastically altered by the addition of Lewis bases or inorganic salts, which induce the formation of higher-order aggregates or zincate complexes.

For instance, the addition of lithium chloride (LiCl) to a solution of dibutylzinc in THF leads to the formation of lithium organozincates (e.g., Li + [Bu 2 ZnCl] − ). This structural transformation is readily observable via NMR spectroscopy. Mechanistic Causality: The coordination of the electronegative chloride ion to the zinc center increases the electron density on the metal, which is subsequently donated to the alkyl chains. Consequently, the 1 H NMR absorptions of the α -protons shift even further upfield[3]. This phenomenon is critical for researchers utilizing dibutylzinc in cross-coupling reactions or complex solubilization matrices[4], as the zincate species exhibits vastly superior nucleophilicity compared to the neutral dialkylzinc.

Caption: Mechanistic pathway illustrating the formation of a reactive lithium organozincate.

Conclusion

The spectroscopic characterization of dibutylzinc via NMR and IR provides a direct window into its structural integrity and electronic state. By adhering to rigorous, self-validating handling protocols, researchers can accurately map its chemical shifts and vibrational modes without the interference of oxidative degradation. Furthermore, tracking these spectroscopic parameters allows for the real-time observation of mechanistically critical species, such as organozincates, thereby empowering more precise and rational reaction design in advanced organic synthesis and drug development.

References

- Interactions of Organozinc Compounds with Crown Ethers and Cryptands: Formation of R2Zn(18-crown-6) Rotaxanes.Organometallics - ACS Publications.

- 4.3 Organic Compounds of Zinc.Thieme Connect.

- Aggregation of Organozinc Species in Solution and Their Reactivity.LMU München.

- Solubilization of Coal by a Treatment with Butylzinc Compounds.Bulletin of the Chemical Society of Japan.

A Theoretical and Computational Guide to Dibutylzinc: Structure, Reactivity, and Mechanistic Insights

Abstract

Dibutylzinc, a prominent member of the organozinc family, is a versatile reagent and precursor in organic synthesis and materials science. A profound understanding of its electronic structure, conformational dynamics, and reaction mechanisms is paramount for optimizing its applications and designing novel chemical transformations. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate dibutylzinc. We delve into the fundamental principles of its structure and bonding, explore its reactivity through the lens of computational chemistry, and present established protocols for its in-silico investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to unravel the intricacies of organozinc chemistry. While direct computational studies on dibutylzinc are limited, this guide extensively utilizes the well-established theoretical frameworks and findings from studies on closely related dialkylzincs, such as diethylzinc, as a robust proxy.

Introduction: The Significance of Dialkylzincs in Modern Chemistry

Organozinc compounds have been a cornerstone of synthetic chemistry for over a century, offering a unique balance of reactivity and functional group tolerance.[1] Dibutylzinc, like its lighter homologues dimethylzinc and diethylzinc, finds application as a catalyst or co-catalyst in polymerization reactions, a reagent in asymmetric synthesis, and a precursor in the fabrication of zinc-based materials.[2][3] The nuanced reactivity of these compounds is intimately linked to their molecular structure, aggregation state, and interaction with solvents and substrates.[4]

Computational chemistry has emerged as an indispensable tool for elucidating these molecular-level details, providing insights that are often challenging to obtain through experimental means alone.[4] This guide will navigate the theoretical landscape of dibutylzinc, focusing on the computational techniques that empower researchers to predict its behavior and design more efficient chemical processes.

Electronic Structure and Bonding in Dibutylzinc

The fundamental properties of dibutylzinc are dictated by the nature of the carbon-zinc (C-Zn) bond. This bond is predominantly covalent with a significant degree of polarity due to the difference in electronegativity between carbon and zinc.

Molecular Geometry and Hybridization

In its monomeric gas-phase form, dibutylzinc, analogous to other simple dialkylzincs, is expected to adopt a linear C-Zn-C geometry.[1] This linearity arises from the sp hybridization of the zinc atom, which forms two sigma bonds with the butyl groups. The butyl chains themselves possess conformational flexibility, which can be explored using computational methods.

Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse in the computational study of organometallic compounds, offering a favorable balance between accuracy and computational cost. DFT calculations on model dialkylzinc compounds have provided valuable data on their geometric and electronic properties.

Table 1: Calculated Geometric Parameters for Dialkylzinc Compounds

| Parameter | Dimethylzinc (Calculated) | Diethylzinc (Calculated) |

| Zn-C Bond Length (Å) | 1.933 | 1.948 |

| C-Zn-C Bond Angle (°) | 180 | 176.2 |

| Cohesive Energy (eV/molecule) | 0.61 | - |

Data sourced from combined crystallographic and computational studies.[1]

These calculations, which often include dispersion corrections, are crucial for accurately describing the van der Waals interactions that play a significant role in the condensed phase behavior of these molecules.[1]

Computational Methodologies for Studying Dibutylzinc

A variety of computational techniques can be employed to investigate different aspects of dibutylzinc's chemistry. The choice of method depends on the specific research question, the desired level of accuracy, and the available computational resources.

Density Functional Theory (DFT)

DFT is widely used to study the electronic structure, geometry, and reactivity of dibutylzinc and its derivatives.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or GPAW.

-

Model Building: Construct the 3D structure of the dibutylzinc molecule.

-

Method and Basis Set Selection:

-

Calculation Setup:

-

Specify a geometry optimization task.

-

Request a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain vibrational data.

-

-

Execution and Analysis: Run the calculation and analyze the output to obtain the optimized geometry, electronic energy, and vibrational frequencies.

Ab Initio Molecular Dynamics (AIMD)

AIMD simulations provide a powerful means to study the dynamic behavior of dibutylzinc in solution, including its solvation structure and ligand exchange processes.[6] These simulations solve the electronic structure "on-the-fly" at each step of the molecular dynamics trajectory, providing a highly accurate description of the system's evolution.

Workflow: Ab Initio Molecular Dynamics Simulation of Dibutylzinc in Solution

Caption: Workflow for an AIMD study of dibutylzinc solvation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

For large systems, such as dibutylzinc interacting with a protein or a large catalytic complex, QM/MM methods offer a computationally tractable approach. In this method, the chemically active region (e.g., the dibutylzinc molecule and its immediate coordination sphere) is treated with a high-level QM method, while the surrounding environment is described by a more efficient MM force field.

Reactivity and Mechanistic Studies

Computational chemistry is instrumental in elucidating the reaction mechanisms of organozinc compounds.

Decomposition Pathways

The thermal decomposition of dialkylzincs is a critical process in applications like Metal-Organic Chemical Vapor Deposition (MOCVD). Computational studies on diethylzinc have shown that the dominant homogeneous thermal decomposition pathway involves the simple dissociation of the zinc-carbon bond.[5] An alternative pathway, β-hydride elimination, has also been investigated and found to be a minor contributor in the gas-phase pyrolysis of diethylzinc.[5]

Reactions with Protic Reagents

The reaction of dialkylzincs with protic reagents like water and alcohols is highly exothermic and forms the basis of many of their applications. DFT calculations have been used to model the reaction of diethylzinc with water, revealing a two-step process that initially forms ethylzinc hydroxide.[4]

Reaction Pathway: Diethylzinc Hydrolysis

Caption: Simplified reaction pathway for diethylzinc hydrolysis.

Role in Catalysis

Dibutylzinc is employed in various catalytic processes, including the ring-opening polymerization of lactones.[3] Computational studies can help to elucidate the mechanism of these reactions, including the nature of the active catalytic species and the stereochemistry of the polymerization process. DFT calculations can be used to model the coordination of the monomer to the zinc center and the subsequent insertion reaction.

Spectroscopic Properties

Computational methods are also valuable for interpreting experimental spectroscopic data.

Vibrational Spectroscopy

DFT calculations can predict the infrared (IR) and Raman spectra of dibutylzinc.[5] By comparing the calculated vibrational frequencies with experimental data, it is possible to confirm the structure of the molecule and identify characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemical calculations can predict NMR chemical shifts and coupling constants, aiding in the interpretation of experimental NMR spectra. This is particularly useful for characterizing reaction intermediates and understanding the solution-state structure of dibutylzinc adducts.

Conclusion and Future Outlook

Theoretical and computational studies provide a powerful framework for understanding the fundamental chemistry of dibutylzinc. While much of the current knowledge is derived from studies on simpler dialkylzincs, the methodologies are directly transferable and offer exciting opportunities for future research. The increasing power of computational hardware and the development of more sophisticated theoretical models will undoubtedly continue to deepen our understanding of this important class of organometallic compounds. Future work could focus on developing accurate force fields for classical molecular dynamics simulations of dibutylzinc in complex environments and performing more extensive AIMD simulations to probe its reactivity in different solvent systems. The continued synergy between computational and experimental studies will be crucial for advancing the applications of dibutylzinc in catalysis, materials science, and organic synthesis.

References

- MECHANISMS OF THE REACTIONS OF DIETHYLZINC WITH ISOPROPANOL AND W

-

The Solid-State Structures of Dimethylzinc and Diethylzinc. PMC. [Link]

-